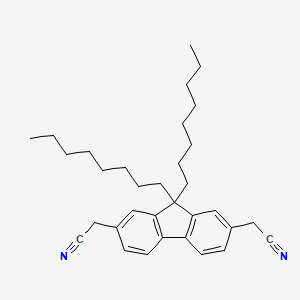
2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile is an organic compound that belongs to the fluorene family It is characterized by its unique structure, which includes a fluorene core substituted with dioctyl groups and acetonitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile typically involves the reaction of 9,9-dioctylfluorene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the fluorene core. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorene core allows it to participate in π-π interactions, which can influence its electronic properties. Additionally, the acetonitrile groups can engage in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene: Similar structure but with thiophene groups instead of acetonitrile.
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymeric form with similar fluorene core but different functional groups.
9,9-Dioctyl-2,7-dibromofluorene: Contains bromine atoms instead of acetonitrile groups.
Uniqueness
2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile is unique due to its combination of dioctyl substitution and acetonitrile functionalities, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions and stability.
Properties
CAS No. |
894357-09-6 |
|---|---|
Molecular Formula |
C33H44N2 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
2-[7-(cyanomethyl)-9,9-dioctylfluoren-2-yl]acetonitrile |
InChI |
InChI=1S/C33H44N2/c1-3-5-7-9-11-13-21-33(22-14-12-10-8-6-4-2)31-25-27(19-23-34)15-17-29(31)30-18-16-28(20-24-35)26-32(30)33/h15-18,25-26H,3-14,19-22H2,1-2H3 |
InChI Key |
VTJIYULLACOGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)CC#N)C3=C1C=C(C=C3)CC#N)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



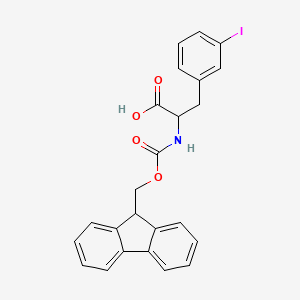
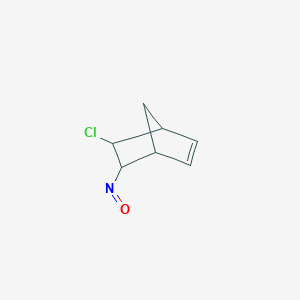
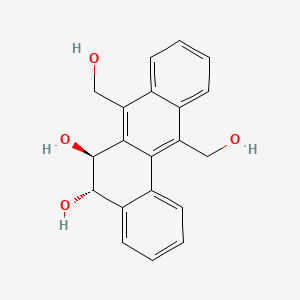
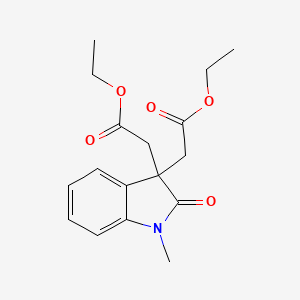
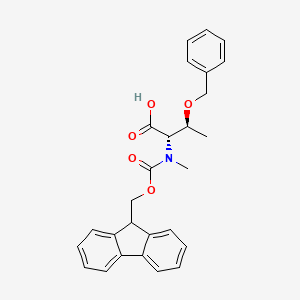
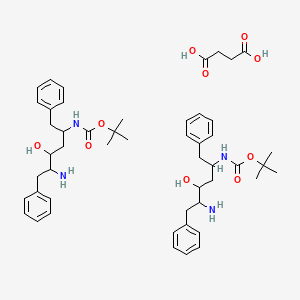
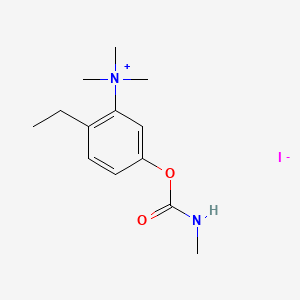
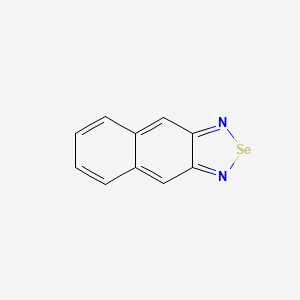
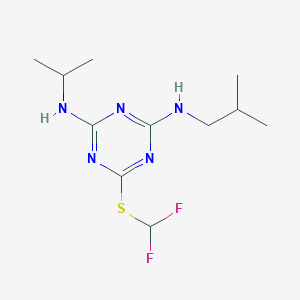
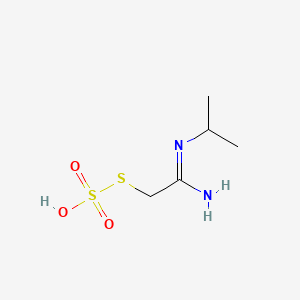
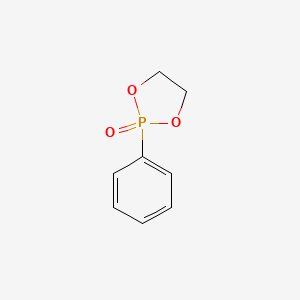

![2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one](/img/structure/B15196817.png)
